molecular formula C11H15ClN2O5 B609576 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyridin-1-ium-3-carboxamide;chloride CAS No. 23111-00-4

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyridin-1-ium-3-carboxamide;chloride

Cat. No.: B609576
CAS No.: 23111-00-4
M. Wt: 290.70 g/mol
InChI Key: YABIFCKURFRPPO-IVOJBTPCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide riboside chloride (NRC) is a prominent form of vitamin B3 and a direct precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a critical redox cofactor involved in fundamental cellular processes including energy metabolism, mitochondrial function, DNA repair, and cell signaling. Research has established that NAD+ levels decline with age, and this decline is associated with a spectrum of age-related pathologies. Consequently, NR chloride has become a vital research tool for investigating mechanisms of aging and potential therapeutic interventions for age-related diseases . In research settings, Nicotinamide riboside chloride is utilized to boost intracellular NAD+ levels through the nicotinamide riboside kinase (NRK)-mediated salvage pathway. Elevated NAD+ subsequently activates NAD+-dependent enzymes, notably the sirtuin (SIRT) family of deacetylases, which are key regulators of metabolism, stress resistance, and longevity . Studies highlight its research value in exploring treatments for neurodegenerative disorders , cardiovascular conditions , and metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes . Preclinical and clinical pilot studies, including investigations in peripheral artery disease and hypertension, suggest its potential to improve vascular endothelial function, cognitive performance, and reduce oxidative stress by supporting mitochondrial health . The global market for β-Nicotinamide riboside chloride is expanding, driven by growing scientific interest in its applications for health products, pharmaceutical intermediates, and cosmetic additives . This product is offered for research purposes within this rapidly evolving field. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes.

Properties

CAS No.

23111-00-4

Molecular Formula

C11H15ClN2O5

Molecular Weight

290.70 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboximidate;hydrochloride

InChI

InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1

InChI Key

YABIFCKURFRPPO-IVOJBTPCSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis, α/β mixture)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO and water (10mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nicotinamide riboside;  SRT647;  SRT-647;  SRT 647;  Nicotinamide Riboside Triflate, α/β mixture

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide riboside (chloride) can be synthesized through various methods. One efficient method involves the reaction of nicotinamide with ribose in the presence of a catalyst. The reaction is typically carried out in an aqueous solution at a controlled temperature and pH . Another method involves the use of sodium dithionate as a reducing agent to convert nicotinamide riboside to its chloride form .

Industrial Production Methods: Industrial production of nicotinamide riboside (chloride) often involves the use of ethanol as a solvent. The process includes dissolving the compound in ethanol, introducing ammonia gas, and maintaining the reaction at a specific temperature. After the reaction, the product is cooled, filtered, and dried to obtain high-purity nicotinamide riboside (chloride) .

Chemical Reactions Analysis

Table 1: Synthetic Methods for NRCl

MethodReactants/ConditionsYieldKey ObservationsSource
Ribosylation with TMSOTfTetraacetyl ribose, nicotinamide, TMSOTf in acetonitrile (25°C, 14 h)58%β-anomer predominates (87:13 β:α ratio)
Chlorination-RibosylationTetraacetyl ribose + HCl → ribosyl chloride; reacted with nicotinamide in acetonitrile80%Triacetyl intermediate purified via chromatography
Ethyl Nicotinate CouplingEthyl nicotinate, tetraacetyl ribose, TMSOTf in CH₂Cl₂ (reflux, 8 h)85%Exclusive β-anomer formation

Key Findings :

  • Stereoselectivity is achieved through acyloxonium ion intermediates, favoring β-anomer formation .

  • Acetonitrile and dichloromethane are preferred solvents for glycosylation due to improved reaction kinetics .

Stability and Degradation Pathways

NRCl exhibits pH- and temperature-dependent degradation, limiting its formulation flexibility.

Table 2: Degradation Kinetics of NRCl

ConditionDegradation PathwayHalf-Life (25°C)Activation Energy (kJ/mol)Source
Aqueous solution (pH 7.4)Hydrolysis of N-glycosidic bond → nicotinamide + ribose2.5 h78.2
Dry heat (>130°C)Thermal decomposition → nicotinamide + ribose<1 hN/A
Acidic conditions (pH 3)Stabilized N-glycosidic bond>48 hN/A

Mechanistic Insights :

  • Base-catalyzed hydrolysis follows pseudo-first-order kinetics, with degradation rates doubling per 10°C increase .

  • Oleate ester derivatives (e.g., NRTOCl) enhance stability in aqueous media by shielding the N-glycosidic bond .

Reduction Reactions

NRCl is reduced to 1,4-dihydronicotinamide riboside (NRH), a potent NAD⁺ precursor, under controlled conditions.

Table 3: Reduction of NRCl to NRH

Reducing AgentConditionsYieldPuritySource
Sodium dithionite (Na₂S₂O₄)NaHCO₃ buffer (pH 8.1–8.5), N₂ atmosphere, 3 h34%95%
Solid-supported grindingNa₂S₂O₄ with Na₂CO₃ on silica/NaHCO₃40%90%

Notes :

  • NRH formation is confirmed via ¹H-NMR and HPLC, with residual NRCl <5% .

  • Column chromatography (basic alumina/silica) is critical for purifying NRH .

Pharmacological Activation to NAD⁺

NRCl serves as a bioavailable NAD⁺ booster through enzymatic phosphorylation.

Table 4: NAD⁺ Elevation in Clinical Studies

Dose (mg/day)Study DurationNAD⁺ Increase (%)Key BiomarkersSource
1008 weeks22NAAD↑ 5×, NMN↑ 1.5×
3008 weeks51No LDL-C elevation, stable homocysteine
100012 weeks142Improved hepatic lipid metabolism

Mechanism :

  • Step 1 : NRCl → NR via dechlorination in vivo.

  • Step 2 : NR kinases (NRK1/NRK2) phosphorylate NR to NMN.

  • Step 3 : NMN adenylation → NAD⁺ .

Functional Modifications

Derivatization of NRCl improves stability and bioavailability:

  • NRTOCl : Synthesized via oleoyl chloride esterification; stable in aqueous solutions (t₁/₂ > 72 h at pH 7.4) .

  • Triacetylated NR : Protects hydroxyl groups, enabling oral delivery with subsequent deacetylation in vivo .

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the potential of NR in treating neurodegenerative conditions such as mild cognitive impairment (MCI) and Alzheimer's disease. A randomized placebo-controlled trial demonstrated that NR supplementation significantly increased NAD+ levels in older adults with MCI, although it did not lead to significant improvements in cognitive function within the study duration . The findings suggest that while NR is well tolerated and can boost NAD+ concentrations, further long-term studies are necessary to establish its efficacy in cognitive enhancement.

Cardiovascular Health

NR has been investigated for its protective effects against cardiovascular diseases. Research indicates that NR supplementation can improve endothelial function and reduce arterial stiffness, which are critical factors in cardiovascular health . By enhancing NAD+ metabolism, NR may help mitigate age-related declines in vascular function.

Metabolic Disorders

The role of NR in metabolic health is another area of active research. Studies have shown that NR can improve insulin sensitivity and promote healthy lipid metabolism, making it a candidate for managing obesity and type 2 diabetes . The elevation of NAD+ levels is believed to enhance mitochondrial function and energy expenditure, which could be beneficial for weight management.

Infection Response

Emerging research suggests that NR may play a role in enhancing the immune response against infections, including viral pathogens such as SARS-CoV-2. Increased NAD+ levels are associated with improved immune function, which could be crucial during viral infections .

Safety and Tolerability

Nicotinamide riboside chloride has been shown to be safe for human consumption. Clinical trials report minimal adverse effects, with most participants tolerating doses of up to 1 g/day without significant issues . Long-term studies indicate that chronic supplementation does not adversely affect liver or kidney function, making it a promising candidate for regular use as a dietary supplement.

Case Studies

Study Population Intervention Outcome
Pilot Study on MCIOlder adults with MCI1 g/day of NR for 10 weeksIncreased blood NAD+ levels; no significant cognitive improvement
Cardiovascular StudyHealthy adults500 mg NR twice daily for 6 weeksImproved endothelial function; increased NAD+ metabolism
Metabolic Health StudyObese individualsDaily NR supplementationEnhanced insulin sensitivity; improved lipid profiles

Mechanism of Action

Nicotinamide riboside (chloride) enhances NAD+ levels by bypassing the body’s usual biosynthetic pathway. It is converted to NAD+ through a series of enzymatic reactions. NAD+ supports various cellular processes, including energy metabolism, DNA repair, and regulation of cellular defense systems . The primary molecular targets include sirtuins, poly (ADP-ribose) polymerases, and other NAD±dependent enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinamide (NAM)

  • Bioavailability and Function: NAM is a direct NAD+ precursor but requires enzymatic conversion via nicotinamide phosphoribosyltransferase (NAMPT).
  • Safety: NAM has a tolerable upper intake level (UL) of 900 mg/day for adults . However, EFSA notes concerns about adverse effects (e.g., hepatotoxicity) at doses exceeding physiological needs, prompting calls for UL re-evaluation .
  • Key Difference : NRC provides a controlled release of NAM, reducing risks associated with high-dose NAM while maintaining NAD+ synthesis efficiency .

Nicotinic Acid (NA)

  • Metabolism : NA is converted to NAD+ via the Preiss-Handler pathway but causes transient flushing due to prostaglandin activation, limiting its tolerability .
  • Therapeutic Use : NA is used clinically for lipid modulation but lacks the targeted NAD+-boosting efficacy of NRC .

1-Methyl Nicotinamide

  • Function: A primary metabolite of NAM, 1-methyl nicotinamide lacks vitamin activity and cannot contribute to NAD+ synthesis, rendering it ineffective as a niacin source .

Nicotinamide Mononucleotide (NMN)

  • Cost and Efficacy : NRC is reported to have a better cost-performance ratio than NMN, with comparable or enhanced NAD+-boosting effects in preclinical models .

Comparative Data Table

Compound NAD+ Precursor Bioavailability Key Safety Concerns Regulatory Status (EU/US) Max Safe Dose (Adults)
NRC Yes High (via NAM) None at ≤300 mg/day Approved (EFSA/FDA GRAS) 300 mg/day
NAM Yes Direct Hepatotoxicity at high doses Established UL (900 mg/day) 900 mg/day
NA Yes Moderate Flushing, gastrointestinal issues Approved for lipid control 35 mg/day (UL)
1-Methyl NAM No N/A Non-toxic but non-functional Not regulated N/A
NMN Yes Moderate Limited long-term data Pending (under FDA review) Under study

Research Findings and Gaps

  • However, MoE for pregnant/lactating women (76) is considered insufficient without additional data .
  • NAM Risks: High-dose NAM may disrupt methyl donor balance, increase homocysteine levels, and impair glucose metabolism, necessitating caution .
  • NMN vs. NRC : While both boost NAD+, NRC’s regulatory approvals and cost-effectiveness position it as a more viable supplement .

Biological Activity

Nicotinamide riboside chloride (NR chloride) is a chloride salt form of nicotinamide riboside (NR), a pyridine-nucleoside derivative of vitamin B3. It serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in various biological processes, including energy metabolism, DNA repair, and cell signaling. This article will explore the biological activity of NR chloride, focusing on its mechanisms of action, effects on cellular metabolism, and implications for health.

Nicotinamide riboside chloride enhances NAD+ levels in cells, which activates sirtuins (SIRT1 and SIRT3), enzymes that play significant roles in regulating metabolic processes and cellular stress responses. The activation of sirtuins leads to improved oxidative metabolism and protection against metabolic disorders induced by high-fat diets .

Key Mechanisms:

  • NAD+ Biosynthesis : NR is converted to NAD+ through several enzymatic pathways, including the salvage pathway where nicotinamide (NaM) is recycled back into NAD+ .
  • Sirtuin Activation : Increased NAD+ levels enhance the activity of sirtuins, which are involved in mitochondrial biogenesis and the regulation of metabolic pathways .
  • Reduction of Inflammation : NR treatment has been shown to decrease pro-inflammatory markers such as TNF-α and IL-6 in liver cells exposed to high-fat diets .

Clinical Findings

Recent clinical trials have demonstrated the safety and efficacy of NR chloride supplementation. For instance, a randomized double-blind placebo-controlled trial showed that chronic supplementation with NR significantly increased blood NAD+ levels by up to fivefold without severe side effects typically associated with other NAD+ precursors like niacin .

Table 1: Summary of Clinical Findings on NR Chloride

Study ReferenceStudy DesignKey Findings
2 × 6-week crossover trialSignificant increase in NAD+ levels; well-tolerated with minimal side effects.
Phase I safety trialUp to fivefold increase in blood NAD+; slight rise in serum homocysteine but intact methyl donor pool.
Long-term administration studySafe over extended periods; supports regenerative processes in muscle tissue.

Metabolic Health

Nicotinamide riboside chloride has been linked to various metabolic benefits:

  • Weight Management : Supplementation can help counteract weight gain associated with high-fat diets by improving energy expenditure and fat oxidation .
  • Liver Health : NR has been shown to promote liver regeneration and reduce hepatic steatosis by enhancing mitochondrial function and reducing lipid accumulation .

Neurological Benefits

Emerging research suggests that NR may have neuroprotective effects:

  • Cognitive Function : Studies indicate that NR can improve cerebral NAD+ levels, potentially benefiting conditions like Parkinson's disease by enhancing neuronal health .
  • Stress Response : Increased NAD+ levels may enhance cellular resilience against oxidative stress, contributing to better overall brain health .

Case Studies

Several case studies have highlighted the potential therapeutic applications of nicotinamide riboside chloride:

  • Case Study on Aging : A cohort study involving elderly participants showed improvements in muscle strength and endurance following NR supplementation, suggesting benefits for age-related muscle degeneration.
  • Case Study on Metabolic Disorders : Patients with metabolic syndrome experienced significant reductions in insulin resistance and improved lipid profiles after consistent NR chloride intake over three months.

Q & A

Q. What are the primary methodologies for synthesizing dihydronicotinamide riboside (NRH) from NRCl, and what parameters influence yield?

NRH synthesis involves reducing NRCl with sodium dithionate in an anaerobic aqueous solution (pH 8.1, 1.2 M NaHCO₃) at room temperature for 3 hours, achieving ~55% yield. Key parameters include maintaining pH ≤8.1 (to minimize hydrolysis and side reactions), inert atmosphere (to prevent oxidation), and reagent stoichiometry. Purification via basic alumina column chromatography under nitrogen ensures high purity (>96%) .

Q. How do environmental factors (pH, oxygen, temperature) affect NRCl-derived compounds' stability in aqueous solutions?

  • pH : Acidic conditions (pH 5) cause rapid hydrolysis (complete degradation in <1 day), while alkaline conditions (pH 9) reduce degradation to ~10% over 60 days .
  • Oxygen : Air exposure accelerates oxidation, degrading 50% of NRH in 60 days at 25°C, versus 27% under nitrogen .
  • Temperature : Storage at 4°C slows degradation compared to 25°C .

Q. What analytical techniques validate NRCl-derived compound purity and structure?

Structural confirmation uses NMR (¹H/¹³C), LC-MS (molecular ion peaks), FTIR (functional groups), and UV-vis (λmax ~260 nm). Purity is quantified via HPLC (≥96% for NRH). Thermal stability is assessed by TGA, showing NRH’s higher stability (50% weight loss at 218°C vs. 65% for NRCl at 25–900°C) .

Advanced Research Questions

Q. How do reaction mechanisms explain pH-dependent side products (e.g., DHNA) during NRH synthesis?

At pH >8.1, sulfite intermediates form, increasing nucleophilic attack on NRH’s C10 position, leading to dihydronicotinamide (DHNA) and ribose via hydrolysis. Optimizing pH ≤8.1 minimizes these side reactions and reduces reaction time .

Q. What contradictions exist in comparing NRH and NR/NMN as NAD+ precursors, and how are they resolved experimentally?

  • Efficacy : NRH elevates NAD+ 2.5–10× faster than NR/NMN in vitro (1 hour vs. 24 hours) due to direct conversion via adenosine kinase, bypassing rate-limiting steps (e.g., nicotinamide phosphoribosyltransferase) .
  • Metabolic Pathways : NRH uses alternative enzymes (e.g., uridine-cytidine kinase) distinct from NR, explaining its superior bioavailability .
  • Data Gaps : Long-term in vivo stability and tissue-specific effects require further validation .

Q. What methodologies address challenges in scaling NRH synthesis while maintaining purity?

  • Chromatography : Basic alumina columns under nitrogen prevent oxidation during purification.
  • Process Design : Continuous-flow reactors with real-time pH monitoring reduce batch variability.
  • Stabilization : Lyophilization in alkaline buffers (pH 9) and nitrogen-packed storage enhance shelf life .

Q. How do preclinical safety studies inform NRCl-derived compound dosing in translational research?

  • Toxicity : Rodent studies show no adverse effects at 1,000–2,000 mg/kg/day, with margins of exposure (MoE) ≥70 for humans.
  • Bioavailability : Human trials indicate safe doses ≤300 mg/day, aligning with EFSA guidelines. However, pregnant/lactating populations require lower MoE thresholds (≥76 vs. ≥100) .

Methodological Considerations

  • Contradiction Analysis : Compare NAD+ elevation kinetics across cell lines (e.g., HEK293 vs. hepatocytes) to resolve tissue-specific discrepancies .
  • Experimental Design : Use isotopically labeled NRCl (e.g., ¹³C-ribose) to track metabolic flux in vivo .
  • Data Interpretation : Normalize NAD+ levels to cell count/protein content to mitigate variability in culture-based studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.